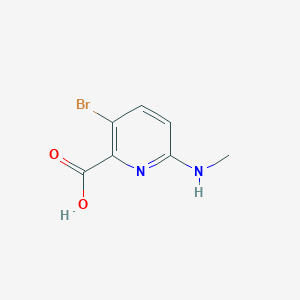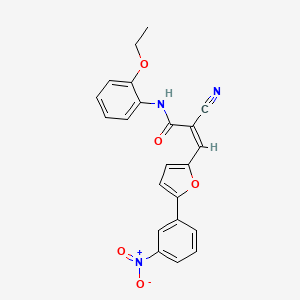
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-6-(methylamino)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the protodeboronation of alkyl boronic esters has been utilized in the synthesis of related compounds . Also, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .Aplicaciones Científicas De Investigación
- Synthetic Intermediates : 2-Amino-6-bromopyridine serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying its structure .
- Anti-HIV Agents : The compound has been employed in the synthesis of anti-HIV agents, contributing to drug discovery efforts .
- 7-Azaindoles : It plays a crucial role in an efficient one-pot synthesis of 7-azaindoles, which are important heterocyclic compounds .
- Porphyrin Synthesis : 6-Bromo-2-pyridinecarboxaldehyde, derived from 2-amino-6-bromopyridine, participates in the synthesis of meso-substituted trans-A2B2-porphyrin, which has applications in materials science .
- Chiral 2,2’-Dipyridylamines : 6-Bromopyridine-2-carboxylic acid has been used in the synthesis of chiral 2,2’-dipyridylamines, which find applications as ligands in coordination chemistry .
- Picolinic Acid Derivatives : 2-Pyridinecarboxylic acid (picolinic acid) and its derivatives, including 6-bromopyridine-2-carboxylic acid, have been investigated for their biological activities. Researchers explore their potential as metal chelators, antioxidants, and modulators of cellular processes .
Organic Synthesis and Medicinal Chemistry
Heterocyclic Chemistry
Materials Science
Chiral Ligands and Coordination Chemistry
Biological Studies
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of anti-hiv agents , suggesting potential targets could be enzymes or proteins involved in the HIV replication cycle.
Mode of Action
It’s worth noting that brominated pyridine compounds often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring can be replaced by other groups, allowing the compound to interact with its targets in a specific manner.
Biochemical Pathways
Given its potential use in the synthesis of anti-hiv agents , it may influence pathways related to viral replication or protein synthesis.
Result of Action
If used in the synthesis of anti-hiv agents , the compound could potentially inhibit viral replication, leading to a decrease in viral load.
Propiedades
IUPAC Name |
3-bromo-6-(methylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-3-2-4(8)6(10-5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSBJIDFYNATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2829991.png)
![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829997.png)

![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2830004.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2830007.png)
![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)
![(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2830012.png)
